Inhibidor de Pontina-Reptina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pontin (also known as RUVBL1) and Reptin (also known as RUVBL2) are highly conserved ATPases of the AAA+ (ATPases Associated with various cellular Activities) superfamily . They are implicated in various biological processes crucial for oncogenesis . Their overexpression has been observed in multiple human cancers .

Molecular Structure Analysis

Pontin and Reptin form a hetero-dodecamer, which is a double ring structure . They belong to the AAA+ superfamily, characterized by having the conserved Walker A and Walker B motifs, which are involved in ATP binding and hydrolysis .

Chemical Reactions Analysis

Pontin and Reptin are involved in various cellular processes. In the nucleus, they participate in the TIP60 and INO80 complexes important for chromatin remodeling . They modulate the transcriptional activities of proto-oncogenes such as MYC and β-catenin . They also associate with proteins involved in DNA damage repair .

Aplicaciones Científicas De Investigación

Investigación y Terapia del Cáncer

Los inhibidores de Pontina se han estudiado por su papel en la terapia contra el cáncer debido a su participación en la proliferación y supervivencia celular. La investigación ha demostrado que Pontina es un regulador clave en el ciclo celular, y su inhibición puede afectar el crecimiento de células cancerosas, como los gliomas . Además, se sabe que Pontina y Reptina contribuyen a la resistencia contra la muerte celular apoptótica en las células de carcinoma hepatocelular (HCC) .

Regulación Transcripcional

Estas proteínas juegan un papel significativo en la regulación transcripcional al remodelar la cromatina, lo cual es crucial para controlar la expresión génica. Esto tiene implicaciones para comprender los mecanismos de regulación genética y desarrollar tratamientos para enfermedades causadas por la expresión génica desregulada .

Señalización y Reparación del Daño del ADN

Los inhibidores de Pontina son relevantes en el estudio de las vías de respuesta y reparación del daño del ADN. Al afectar estas vías, se pueden utilizar para explorar las respuestas celulares al daño del ADN y el mantenimiento de la estabilidad genómica .

Ensamblaje de Complejos Macromoleculares

El papel de Pontina en el ensamblaje de complejos macromoleculares es otra área de interés. Esta función es vital para varios procesos celulares, incluidos los relacionados con la síntesis y degradación de proteínas .

Ciclo Celular y Progreso Mitótico

Investigar los efectos de la inhibición de Pontina en la regulación del ciclo celular y la progresión mitótica puede proporcionar información sobre el desarrollo de nuevos tratamientos contra el cáncer, ya que estos procesos a menudo están desregulados en las células cancerosas .

Motilidad Celular

Los inhibidores de Pontina también se pueden utilizar para estudiar la motilidad celular, que es importante para comprender la migración e invasión celular, particularmente en el contexto de la metástasis del cáncer .

Mecanismo De Acción

Target of Action

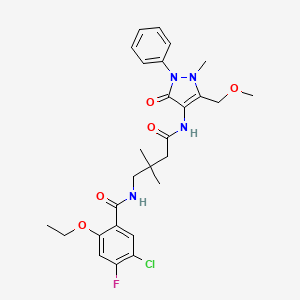

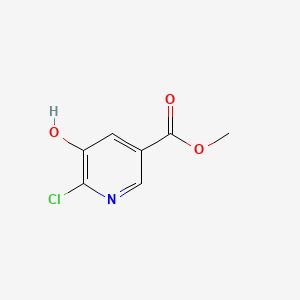

The primary targets of the Pontin Reptin inhibitor, also known as 5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide, are the ATPases Pontin (RUVBL1) and Reptin (RUVBL2) . These proteins belong to the AAA+ (ATPases Associated with various cellular Activities) superfamily . They are implicated in various biological processes crucial for oncogenesis .

Mode of Action

The Pontin Reptin inhibitor interacts with its targets, leading to changes in their function. Pontin and Reptin are involved in the regulation of gene transcription, chromatin remodeling, DNA damage sensing and repair, and the assembly of protein and ribonucleoprotein complexes . They modulate the transcriptional activities of proto-oncogenes such as MYC and β-catenin . The inhibitor likely disrupts these interactions, thereby affecting the functions of Pontin and Reptin.

Biochemical Pathways

The biochemical pathways affected by the Pontin Reptin inhibitor are primarily related to cell cycle progression and RNA processing . Pontin and Reptin are functionally enriched in these pathways . They interact with E2F1 and amplify the E2F1 transcription response in an ATPase domain-dependent manner . The inhibitor may disrupt these interactions, leading to altered expression of multiple genes .

Result of Action

The result of the Pontin Reptin inhibitor’s action at the molecular and cellular level is the disruption of the normal functions of Pontin and Reptin. This includes changes in cell cycle progression, RNA processing, and the transcriptional activities of certain proto-oncogenes . These changes could potentially lead to the inhibition of oncogenesis.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide: interacts with the AAA+ ATPases Pontin and Reptin, inhibiting their ATPase activity . This inhibition affects the proteins’ ability to regulate gene transcription, remodel chromatin, and participate in DNA repair processes . The compound binds to the ATPase domain of Pontin and Reptin, preventing ATP hydrolysis and subsequent conformational changes required for their function .

Cellular Effects

The inhibition of Pontin and Reptin by 5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide leads to significant changes in cellular processes . The compound affects cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, the inhibition of Pontin and Reptin results in reduced cell proliferation, increased apoptosis, and impaired DNA repair . These effects contribute to the compound’s anti-tumor activity .

Molecular Mechanism

At the molecular level, 5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide exerts its effects by binding to the ATPase domain of Pontin and Reptin . This binding inhibits ATP hydrolysis, preventing the conformational changes necessary for the proteins’ function . The inhibition of Pontin and Reptin disrupts their interactions with other biomolecules, such as transcription factors and chromatin remodeling complexes, leading to altered gene expression and impaired DNA repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide have been observed to change over time . The compound is relatively stable, but its inhibitory effects on Pontin and Reptin can diminish with prolonged exposure . Long-term studies have shown that the compound can lead to sustained changes in cellular function, including reduced cell proliferation and increased apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of 5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide vary with different dosages . At lower doses, the compound effectively inhibits Pontin and Reptin, leading to reduced tumor growth . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide: is involved in various metabolic pathways . The compound is metabolized by liver enzymes, leading to the formation of several metabolites . These metabolites can affect metabolic flux and alter the levels of key metabolites in cells . The compound’s interaction with metabolic enzymes and cofactors is crucial for its bioactivity and therapeutic potential .

Transport and Distribution

Within cells and tissues, 5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide is transported and distributed through various mechanisms . The compound interacts with transporters and binding proteins, which facilitate its uptake and distribution . These interactions influence the compound’s localization and accumulation in specific tissues, affecting its therapeutic efficacy .

Subcellular Localization

The subcellular localization of 5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide plays a crucial role in its activity and function . The compound is primarily localized in the nucleus, where it interacts with Pontin and Reptin . This localization is mediated by specific targeting signals and post-translational modifications . The nuclear localization of the compound is essential for its inhibitory effects on gene transcription and DNA repair .

Propiedades

IUPAC Name |

5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32ClFN4O5/c1-6-38-22-13-20(29)19(28)12-18(22)25(35)30-16-27(2,3)14-23(34)31-24-21(15-37-5)32(4)33(26(24)36)17-10-8-7-9-11-17/h7-13H,6,14-16H2,1-5H3,(H,30,35)(H,31,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYKGPNNAONUMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC(C)(C)CC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)COC)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32ClFN4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,8-Diazabicyclo[3.2.1]octane, 3-phenyl-](/img/structure/B579872.png)

![[(3aS,4R,6R,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B579883.png)

![2,3,4,5-tetrahydroxy-8-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one](/img/structure/B579888.png)